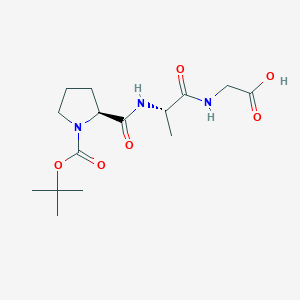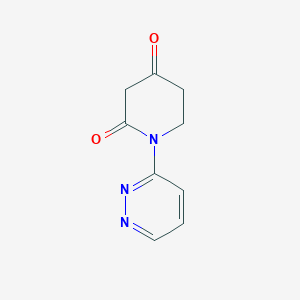![molecular formula C12H17N3O3S B12905292 6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid CAS No. 922182-31-8](/img/structure/B12905292.png)
6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid typically involves the reaction of pyrimidine-2-thiol with 6-bromohexanoic acid, followed by the formation of the acetamido group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamides: These compounds share a similar pyrimidine-thioacetamide structure and have been studied for their potential as enzyme inhibitors.
Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities.
Uniqueness
6-(2-(Pyrimidin-2-ylthio)acetamido)hexanoic acid is unique due to its specific combination of a pyrimidine ring, a thioacetamide group, and a hexanoic acid chain.
Propiedades
Número CAS |
922182-31-8 |
|---|---|
Fórmula molecular |
C12H17N3O3S |
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
6-[(2-pyrimidin-2-ylsulfanylacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C12H17N3O3S/c16-10(9-19-12-14-7-4-8-15-12)13-6-3-1-2-5-11(17)18/h4,7-8H,1-3,5-6,9H2,(H,13,16)(H,17,18) |
Clave InChI |
SEAITKLGESUWMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)SCC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


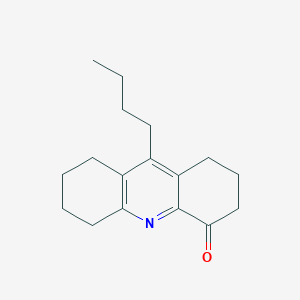
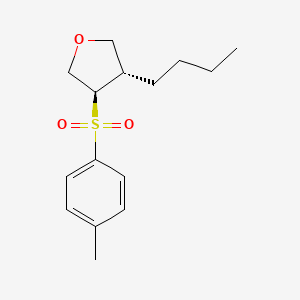
![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
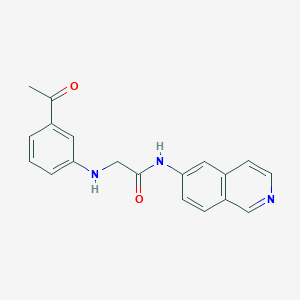
![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
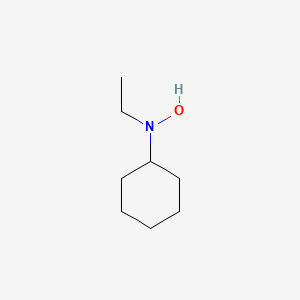
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)

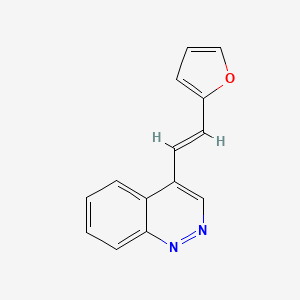
![5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905255.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
